Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI)
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Overview
Description
(S)-2-(4-Methoxyphenylsulfonamido)-2-phenylacetic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a sulfonamide group attached to a phenylacetic acid moiety, with a methoxy group on the phenyl ring. The (S)-configuration indicates that the compound is chiral, with a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI) typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved through the oxidative coupling of thiols and amines.
Introduction of the Phenylacetic Acid Moiety: The sulfonamide intermediate can then be reacted with a phenylacetic acid derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI) may involve large-scale oxidative coupling reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation can be employed under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
(S)-2-(4-Methoxyphenylsulfonamido)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI) involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group and have similar biological activities.
Phenylacetic Acid Derivatives: Compounds like diclofenac and ibuprofen contain the phenylacetic acid moiety and are used as anti-inflammatory agents.
Uniqueness: (S)-2-(4-Methoxyphenylsulfonamido)-2-phenylacetic acid is unique due to its specific combination of a sulfonamide group with a phenylacetic acid moiety and a methoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNBBRUKSKERPY-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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